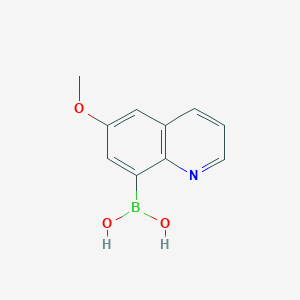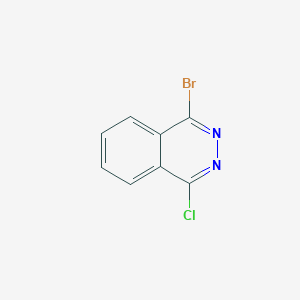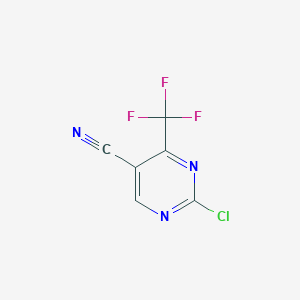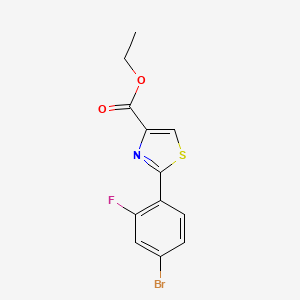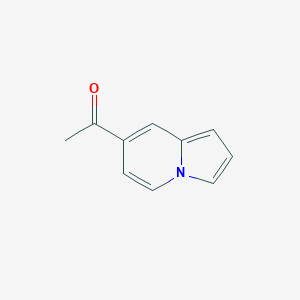
1-(Indolizin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Indolizin-7-yl)ethanone is an organic compound with the molecular formula C10H9NO. It belongs to the class of indolizines, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-pyridylacetate with benzophenones under iodine-catalyzed conditions can yield indolizine derivatives . Another method involves the use of transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Indolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Indolizin-7-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Indolizin-7-yl)ethanone and its derivatives involves interactions with specific molecular targets. For example, the compound Y08197, a derivative of this compound, selectively inhibits the bromodomain of CREB-binding protein (CBP) and EP300 . This inhibition affects downstream signaling pathways, leading to the suppression of androgen receptor-regulated genes and the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
1-(Indolizin-3-yl)ethanone: Another indolizine derivative with similar biological activities.
Indolizino[8,7-b]indole: A compound with a fused indole and indolizine structure, known for its biological significance.
Uniqueness: 1-(Indolizin-7-yl)ethanone is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical and biological properties. Its derivatives, such as Y08197, have shown promising results in inhibiting specific protein targets, making them valuable in therapeutic research .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-indolizin-7-ylethanone |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-4-6-11-5-2-3-10(11)7-9/h2-7H,1H3 |
InChI-Schlüssel |
VWCNZNKQAXHOAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC=CN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


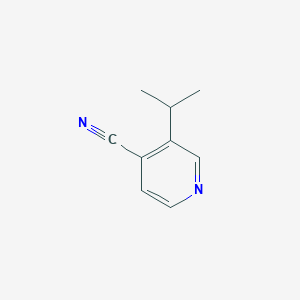
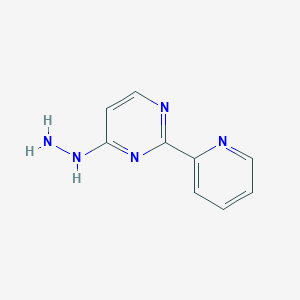

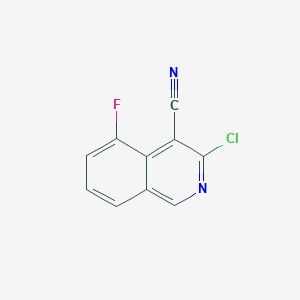
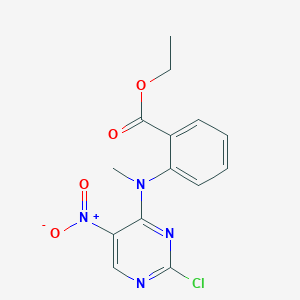

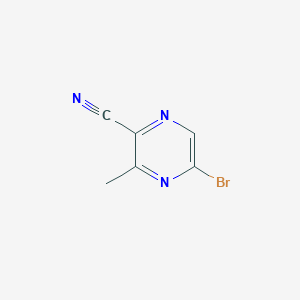

![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13660274.png)
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
